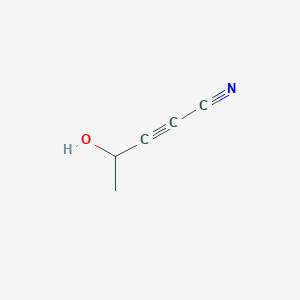
4-Hydroxypent-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as ethane-1,2-dithiol, leading to the formation of intermediate products that undergo further transformations.
Isomerization: The compound can undergo isomeric transformations, especially in the presence of specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxypent-2-ynenitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:
- 4-Hydroxybut-2-ynenitrile
- 4-Hydroxy-4-methylpent-2-ynenitrile
- Pent-2-ynenitrile
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.
Propiedades
Número CAS |
32837-37-9 |
|---|---|
Fórmula molecular |
C5H5NO |
Peso molecular |
95.10 g/mol |
Nombre IUPAC |
4-hydroxypent-2-ynenitrile |
InChI |
InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3 |
Clave InChI |
AUYWDKZKWBELCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


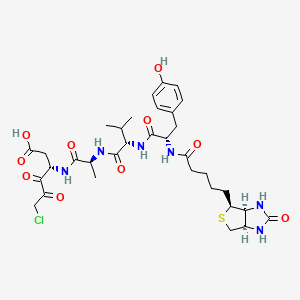
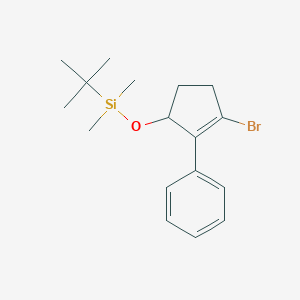
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
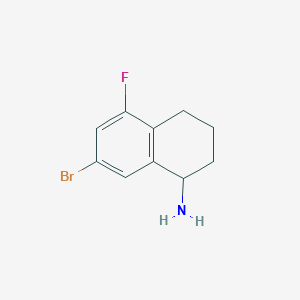
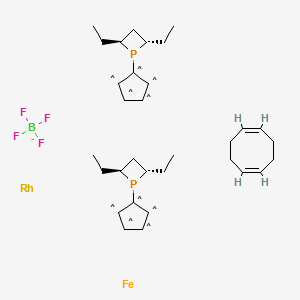

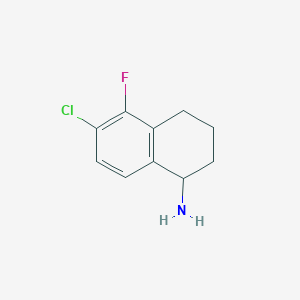
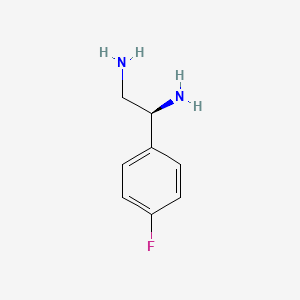
![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)
